molecular formula C14H24O B13848319 3E, 9E, 11E-tetradecatrien-1-ol

3E, 9E, 11E-tetradecatrien-1-ol

Cat. No.: B13848319
M. Wt: 208.34 g/mol
InChI Key: RYGDFSMKQQGRNI-JHHIBIJLSA-N
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Description

3E, 9E, 11E-tetradecatrien-1-ol is an organic compound with the molecular formula C14H24O It is characterized by the presence of three conjugated double bonds and a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3E, 9E, 11E-tetradecatrien-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated fatty acids, followed by selective reduction and hydroxylation . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3E, 9E, 11E-tetradecatrien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its three conjugated double bonds and terminal hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+

InChI Key

RYGDFSMKQQGRNI-JHHIBIJLSA-N

Isomeric SMILES

CC/C=C/C=C/CCCC/C=C/CCO

Canonical SMILES

CCC=CC=CCCCCC=CCCO

Origin of Product

United States

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